
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as biaryl compounds which are composed of two aromatic rings connected by a single carbon-carbon bond. This compound has been studied for its unique properties and potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) can be achieved through a multi-step process involving Grignard reaction, reduction, and cyclization.
Starting Materials
2,3,4-trifluorobenzene, cyclohexanone, 1-bromo-4-propylcyclohexane, magnesium, ethyl ether, sodium borohydride, acetic acid, palladium on carbon, hydrogen gas
Reaction
Step 1: Preparation of 2,3,4-trifluorophenylmagnesium bromide by reacting 2,3,4-trifluorobenzene with magnesium in dry ether, Step 2: Addition of 4-propylcyclohexanone to the reaction mixture obtained in step 1 to form 4-propyl-2,3,4-trifluorophenylcyclohexanol, Step 3: Reduction of 4-propyl-2,3,4-trifluorophenylcyclohexanol with sodium borohydride in acetic acid to form 4-propyl-2,3,4-trifluorophenylcyclohexanol, Step 4: Cyclization of 4-propyl-2,3,4-trifluorophenylcyclohexanol with palladium on carbon in the presence of hydrogen gas to form trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
Wissenschaftliche Forschungsanwendungen
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) has been studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. For example, it has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, it has been used as a catalyst in the synthesis of peptides and other biological molecules.
Wirkmechanismus
The mechanism of action of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows the compound to facilitate the formation of carbon-carbon bonds between two molecules, thus providing a suitable environment for the synthesis of organic molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) have not been extensively studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, thus inhibiting their activity and potentially affecting the biochemical pathways in which they are involved. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in laboratory experiments is its high reactivity. This allows for the synthesis of a wide variety of organic molecules in a relatively short period of time. In addition, the compound is relatively non-toxic and can be handled safely in the laboratory environment. However, the compound is also expensive and is not widely available, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) are vast and there are many future directions that could be explored. For example, further research could be conducted into the compound's potential as an inhibitor of certain enzymes, as well as its potential to act as an antioxidant. In addition, further research could be conducted into the compound's potential applications in the synthesis of peptides and other biological molecules. Finally, further research could be conducted into the compound's potential applications in the fields of medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
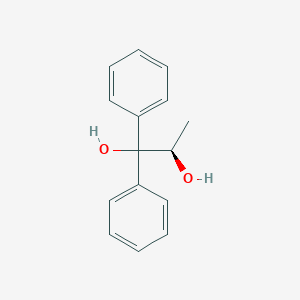
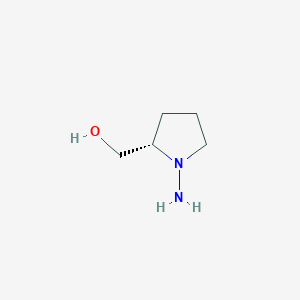
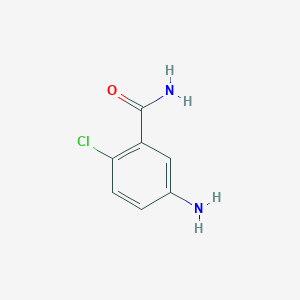
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
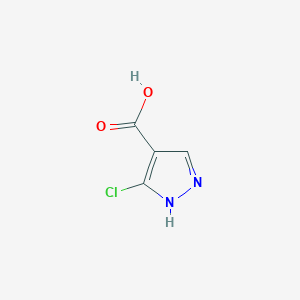

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
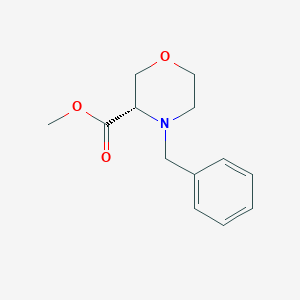
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)
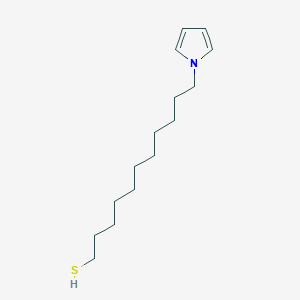
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)